5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde
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Overview
Description
5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole rings in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with furan-2-carbaldehyde under acidic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
Oxidation: 5-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid
Reduction: 5-(1-methyl-1H-pyrazol-3-yl)furan-2-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrazol-4-yl)furan-2-carbaldehyde
- 5-(1-methyl-1H-pyrazol-4-yl)furan-2-carbaldehyde
- 5-(1-phenyl-1H-pyrazol-3-yl)furan-2-carbaldehyde
Uniqueness
5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(1-methylpyrazol-3-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-8(10-11)9-3-2-7(6-12)13-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJCYHFCNYBJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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